

A Toxicological Comparison of Dichlorodifluoroethane Isomers: HCFC-132b vs. HCFC-132c

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Compound of Interest		
Compound Name:	1,1-Dichloro-1,2-difluoroethane	
Cat. No.:	B167932	Get Quote

A detailed review of the available toxicological data for 1,2-dichloro-1,1-difluoroethane (HCFC-132b) and a discussion on the data gap for its isomer, **1,1-dichloro-1,2-difluoroethane** (HCFC-132c).

This guide provides a comprehensive toxicological comparison of the dichlorodifluoroethane isomers, primarily focusing on 1,2-dichloro-1,1-difluoroethane (HCFC-132b), for which a significant body of experimental data is available. In contrast, a notable lack of toxicological data exists for the **1,1-dichloro-1,2-difluoroethane** (HCFC-132c) isomer in publicly accessible scientific literature. This disparity is likely due to HCFC-132b being a substance of greater commercial and research interest.[1]

Executive Summary

1,2-dichloro-1,1-difluoroethane (HCFC-132b) exhibits low acute toxicity via oral and inhalation routes.[1] The primary effects observed at high concentrations are central nervous system depression and cardiac sensitization to adrenaline.[1] Repeated exposure studies in rats indicated that the liver is a target organ, with effects observed at all tested concentrations.[1] HCFC-132b was not found to be mutagenic in bacterial assays.[1] Developmental toxicity studies in rats showed maternal and fetal effects at high concentrations.[1]

For **1,1-dichloro-1,2-difluoroethane** (HCFC-132c), there is a significant lack of available toxicological data, preventing a direct quantitative comparison. The Wikipedia entry for this



compound lists GHS hazard statements indicating it is toxic if swallowed and toxic if inhaled, but the primary source for this classification is not readily available for verification.[2]

Data Presentation: Toxicological Endpoints for Dichlorodifluoroethane Isomers

The following table summarizes the available quantitative toxicological data for 1,2-dichloro-1,1-difluoroethane (HCFC-132b). No quantitative data was found for **1,1-dichloro-1,2-difluoroethane** (HCFC-132c).



Toxicological Endpoint	1,2-dichloro-1,1- difluoroethane (HCFC- 132b)	1,1-dichloro-1,2- difluoroethane (HCFC- 132c)
Acute Oral Toxicity	LD50 (rat): > 25,000 mg/kg[1]	No data available
Acute Inhalation Toxicity	4-hour ALC (rat): 110,000 mg/m³ (20,000 ppm)[1][3]	No data available (GHS classification suggests toxicity) [2]
Skin Irritation	Mild irritant in guinea pigs[1]	No data available
Eye Irritation	Slight corneal opacity and mild to moderate conjunctival irritation in rabbits[1]	No data available
Genetic Toxicity (Ames Test)	Negative in Salmonella typhimurium with and without metabolic activation[1]	No data available
Repeated Dose Inhalation Toxicity (13 weeks, rat)	Liver effects (bile duct proliferation, increased liver/body weight ratio) at all concentrations tested (2,750, 11,000, and 27,500 mg/m³).[1]	No data available
Developmental Toxicity (rat)	Maternal toxicity and reduced fetal body weights at all tested concentrations (2,750, 11,000, and 27,500 mg/m³). Increased resorption rate at the two highest concentrations.[1]	No data available
Cardiac Sensitization (dog)	Sensitizes the heart to adrenaline at concentrations of 27,500 mg/m³ and above.[1]	No data available

Experimental Protocols



Detailed methodologies for the key toxicological studies on 1,2-dichloro-1,1-difluoroethane (HCFC-132b) are summarized below, based on the ECETOC JACC Report No. 12.[1]

Acute Oral Toxicity in Rats

- Test Substance: 1,2-dichloro-1,1-difluoroethane
- · Species: Rats
- Method: A single oral dose was administered.
- Observation Period: Not specified in the summary.
- Endpoint: Approximate Lethal Dose (LD50).
- Results: The oral LD50 was found to be greater than 25,000 mg/kg.

Acute Inhalation Toxicity in Rats

- Test Substance: 1,2-dichloro-1,1-difluoroethane
- Species: Rats
- Method: Animals were exposed for a 4-hour period to various concentrations of the test substance.
- Endpoint: Approximate Lethal Concentration (ALC).
- Results: The 4-hour ALC was determined to be 110,000 mg/m³ (20,000 ppm). The main effect observed at near-lethal concentrations was weak anesthesia.[1][3]

Repeated Dose (13-Week) Inhalation Study in Rats

- Test Substance: 1,2-dichloro-1,1-difluoroethane
- · Species: Rats
- Method: Animals were exposed for 6 hours/day, 5 days/week for 13 weeks to concentrations of 2,750, 11,000, and 27,500 mg/m³.



- Endpoints: Clinical observations, body weight, organ weights, hematology, clinical chemistry, and histopathology.
- Results: Key findings included bile duct proliferation in the liver and elevated liver/body
 weight ratios in male rats at all concentrations. At the two higher concentrations, liver/body
 weight ratios were also elevated in females, and there was a depression in spermatogenesis
 in males. Central nervous system depression was observed at the highest concentration.[1]

Developmental Toxicity Study in Rats

- Test Substance: 1,2-dichloro-1,1-difluoroethane
- Species: Pregnant rats
- Method: Animals were exposed for 6 hours/day on days 6-15 of gestation to concentrations of 2,750, 11,000, and 27,500 mg/m³.
- Endpoints: Maternal toxicity (clinical signs, body weight), and fetal parameters (resorptions, fetal body weight, gross and skeletal examinations).
- Results: Maternal toxicity and reduced fetal body weights were observed at all test concentrations. An increased incidence of resorption was seen at the two highest exposure levels.[1]

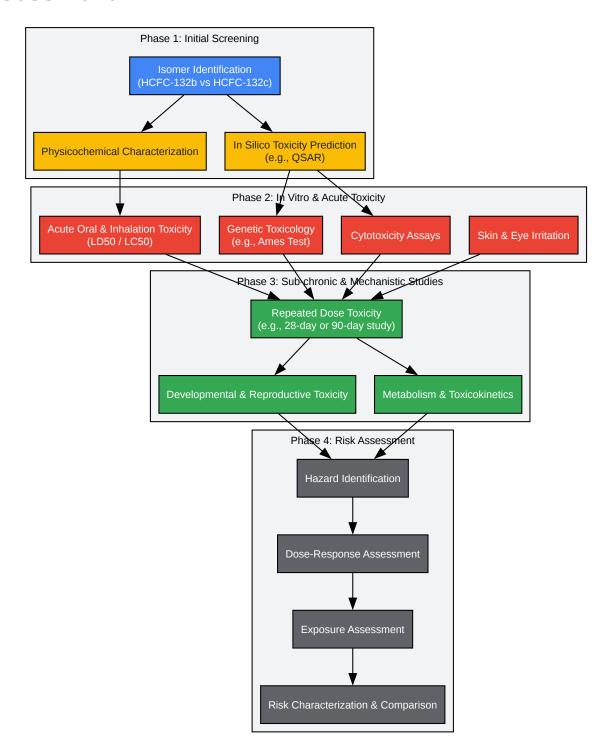
Genetic Toxicity: Ames Test

- Test Substance: 1,2-dichloro-1,1-difluoroethane
- Test System: Salmonella typhimurium strains TA1535, TA1537, TA98, and TA100.
- Method: The plate incorporation method was used, both with and without a mammalian metabolic activation system (S9 mix from Aroclor-induced rat liver).
- Results: The test substance was not mutagenic in any of the tested strains, with or without metabolic activation.

Visualizations



Experimental Workflow for Comparative Toxicological Assessment



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Caption: A logical workflow for the comparative toxicological assessment of chemical isomers.



Potential Metabolic Pathway of 1,2-dichloro-1,1-difluoroethane (HCFC-132b)



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Caption: A simplified diagram illustrating the potential metabolic pathway of HCFC-132b.

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